
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a chemical compound with a molecular formula of C13H21NO It is known for its unique structure, which includes a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide typically involves the reaction of hepta-2,4-dienoic acid with 4-methylpent-1-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can also enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amides or amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of an amide group.
N-(4-Methylpent-1-enyl)hepta-2,4-dienamide: A closely related compound with slight variations in the substituent groups.
Uniqueness
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent makes it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
675106-50-0 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-(4-methylpent-1-enyl)hepta-2,4-dienamide |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-7-10-13(15)14-11-8-9-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,14,15) |
Clé InChI |
YZLLPJMYGXDHAM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC(=O)NC=CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


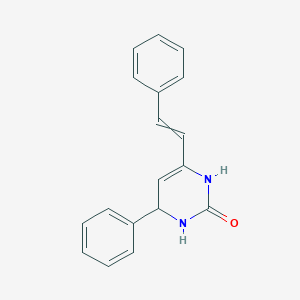
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
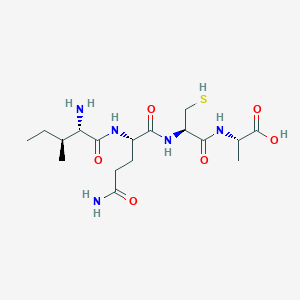
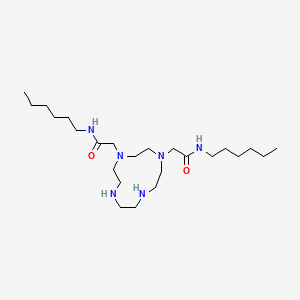
![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)

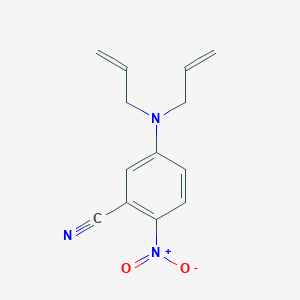

![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
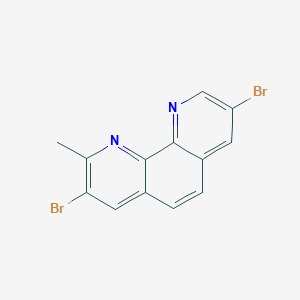
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)
